molecular formula C26H42N2O B6030630 1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine

1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine

Cat. No. B6030630
M. Wt: 398.6 g/mol
InChI Key: FGSAFUBNHSXEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the pyrrolopyrazine family and has unique properties that make it an attractive candidate for research purposes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine involves the inhibition of specific enzymes. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in various cellular processes such as cell growth, division, and differentiation. By inhibiting these enzymes, this compound has the potential to disrupt the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are several future directions for research involving 1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine. One potential area of research is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.

Synthesis Methods

The synthesis of 1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine involves a multi-step process that includes the reaction of 4-bromobenzyl alcohol with cyclohexanone in the presence of sodium hydroxide to form 4-bromobenzyl cyclohexyl ketone. This intermediate is then reacted with 1,2-diaminocyclohexane in the presence of acetic acid to produce the final product.

Scientific Research Applications

1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine has shown potential for use in various scientific research applications. One of the primary uses of this compound is in drug discovery and development. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

1-cyclohexyl-2-[(4-hexoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O/c1-2-3-4-8-20-29-24-15-13-22(14-16-24)21-28-19-18-27-17-9-12-25(27)26(28)23-10-6-5-7-11-23/h13-16,23,25-26H,2-12,17-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSAFUBNHSXEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CN2CCN3CCCC3C2C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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